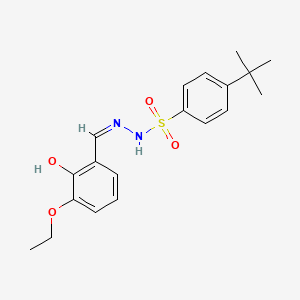
1-(3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-1-hydroxy-3-naphthalen-2-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-1-hydroxy-3-naphthalen-2-ylurea is a complex organic compound that features a thiazolidine ring, a naphthalene moiety, and a urea linkage. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-1-hydroxy-3-naphthalen-2-ylurea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thiourea derivative with a haloketone under basic conditions.
Attachment of the Aniline Group: The aniline moiety can be introduced through a nucleophilic substitution reaction.
Formation of the Urea Linkage: This step involves the reaction of an isocyanate with an amine group.
Introduction of the Naphthalene Moiety: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
化学反応の分析
Types of Reactions
1-(3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-1-hydroxy-3-naphthalen-2-ylurea can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation of the sulfanylidene group would yield sulfoxides or sulfones.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a drug candidate due to its complex structure and possible interactions with biological targets.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-1-hydroxy-3-naphthalen-2-ylurea would depend on its specific biological activity. Generally, such compounds may interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include proteins, nucleic acids, or cell membranes.
類似化合物との比較
Similar Compounds
- 1-(3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-1-hydroxy-3-phenylurea
- 1-(3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-1-hydroxy-3-benzylurea
Uniqueness
1-(3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-1-hydroxy-3-naphthalen-2-ylurea is unique due to the presence of the naphthalene moiety, which can impart distinct electronic and steric properties, potentially leading to unique biological activities and applications.
特性
IUPAC Name |
1-(3-anilino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-1-hydroxy-3-naphthalen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S2/c1-22(2)19(25(21(29)30-22)24-17-10-4-3-5-11-17)26(28)20(27)23-18-13-12-15-8-6-7-9-16(15)14-18/h3-14,19,24,28H,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHUVOWPNWXTMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(=S)S1)NC2=CC=CC=C2)N(C(=O)NC3=CC4=CC=CC=C4C=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-1'-[3-(methylthio)propyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6035555.png)
![2-methoxy-4-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B6035561.png)
![ethyl 1-{3-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-4-methoxybenzyl}-4-piperidinecarboxylate](/img/structure/B6035569.png)
![2-amino-7-[(5-methoxy-3-methyl-1H-indol-2-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6035571.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[2-(3-methoxyphenyl)ethyl]piperidine](/img/structure/B6035578.png)
![4,4,4-trifluoro-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]butanamide](/img/structure/B6035584.png)
![(E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B6035594.png)

![{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(3-METHYL-2-THIENYL)METHANONE](/img/structure/B6035616.png)
![(3R,4R)-1-[(4-methoxy-2,5-dimethylphenyl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol](/img/structure/B6035634.png)
![(4Z)-4-[[2-[(3-fluorophenyl)methoxy]phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one](/img/structure/B6035642.png)
![N-(5-{2-[2-(3,4-dihydroxybenzylidene)hydrazino]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B6035644.png)
![2-methyl-N-[2-[2-(3-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid](/img/structure/B6035650.png)
